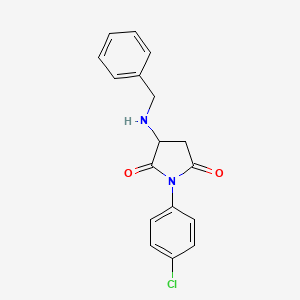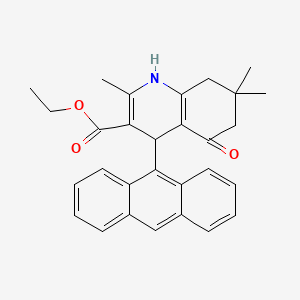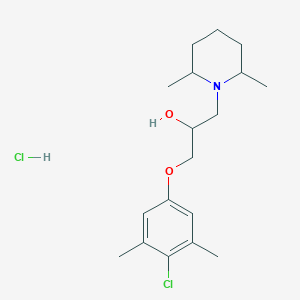
3-(4-benzyl-1-piperazinyl)-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzyl-1-piperazinyl)-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BZPMPD and is a member of the pyrrolidinedione family.
作用機序
The mechanism of action of BZPMPD involves the inhibition of the proteasome activity. The proteasome is a cellular complex that plays a crucial role in the degradation of proteins. Inhibition of the proteasome activity leads to the accumulation of misfolded and damaged proteins, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BZPMPD has been shown to have significant biochemical and physiological effects. Studies have shown that BZPMPD induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome. In addition, BZPMPD has been shown to have antifungal activity against various fungal strains, including Candida albicans. BZPMPD also has significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of BZPMPD is its potent antitumor activity against various cancer cell lines. BZPMPD has also been shown to have antifungal activity and significant antioxidant activity. However, the major limitation of BZPMPD is its low solubility in water, which makes it difficult to administer in vivo. In addition, further studies are required to determine the toxicity and pharmacokinetics of BZPMPD in vivo.
将来の方向性
There are several future directions for the research on BZPMPD. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for BZPMPD. In addition, further studies are required to determine the toxicity and pharmacokinetics of BZPMPD in vivo. Furthermore, the potential applications of BZPMPD in the treatment of other diseases, such as neurodegenerative diseases and infectious diseases, should be explored. Finally, the development of BZPMPD derivatives with improved solubility and bioavailability is another potential future direction for the research on BZPMPD.
Conclusion:
In conclusion, BZPMPD is a chemical compound with significant potential applications in various fields. Its potent antitumor activity, antifungal activity, and significant antioxidant activity make it a potential candidate for the treatment of various diseases. However, further studies are required to determine the toxicity and pharmacokinetics of BZPMPD in vivo. The development of more efficient and cost-effective synthesis methods for BZPMPD and the exploration of its potential applications in the treatment of other diseases are also important future directions for the research on BZPMPD.
合成法
The synthesis of BZPMPD involves the reaction of 3-(4-bromobenzyl)-2,5-pyrrolidinedione with 3-chloro-4-methylphenyl magnesium bromide in the presence of a palladium catalyst. This reaction results in the formation of BZPMPD with a yield of 60-70%. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
BZPMPD has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that BZPMPD has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. BZPMPD induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins.
特性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-16-7-8-18(13-19(16)23)26-21(27)14-20(22(26)28)25-11-9-24(10-12-25)15-17-5-3-2-4-6-17/h2-8,13,20H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWJPGQCYKEKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386964 |
Source


|
| Record name | 3-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione | |
CAS RN |
5932-23-0 |
Source


|
| Record name | 3-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-1-{[5-(4-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B4942613.png)
![2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4942619.png)
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4942622.png)
![methyl 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4942626.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942644.png)
![1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4942649.png)

![1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B4942673.png)
![N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4942674.png)
![N-isopropyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4942692.png)

![5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4942711.png)
![4-bromo-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4942714.png)